Lasmiditan hydrochloride is a pharmaceutical compound primarily used for the acute treatment of migraine in adults. It is a selective serotonin receptor agonist, specifically targeting the 5-HT_1F receptor, which plays a crucial role in the modulation of pain pathways associated with migraines. The compound was developed by Eli Lilly and Company and received approval from the U.S. Food and Drug Administration in 2019.
Lasmiditan is classified as a non-opioid analgesic and falls under the category of migraine treatments. Its chemical structure is characterized by the presence of a trifluorobenzamide moiety and a piperidine group, which contribute to its pharmacological activity. The compound is synthesized from well-defined starting materials, ensuring consistency and quality in its production.
The synthesis of lasmiditan involves several key steps, primarily utilizing reactions between specific organic compounds. A notable synthesis route begins with the formation of an acid chloride from 2,4,6-trifluorobenzoic acid using thionyl chloride. This acid chloride then reacts with a Weinreb amide to form an intermediate that undergoes further transformations to yield lasmiditan.
The molecular formula for lasmiditan hydrochloride is , with a relative molecular mass of 436.41 g/mol (377.36 g/mol for the free base). Its structure features:
The structural elucidation was achieved through various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .
Lasmiditan undergoes several chemical reactions during its synthesis:
These reactions are typically conducted under controlled conditions to ensure high yields and purity of lasmiditan .
Lasmiditan exerts its therapeutic effects primarily through agonism at the 5-HT_1F serotonin receptor. This receptor activation leads to inhibition of pro-inflammatory neuropeptides such as calcitonin gene-related peptide, thereby reducing neurogenic inflammation associated with migraines. The mechanism can be summarized as follows:
Lasmiditan is primarily used for treating acute migraine attacks in adults. Its unique mechanism allows it to provide relief without the risk of dependence associated with traditional opioid analgesics, making it a valuable addition to migraine treatment options. Research continues into its potential applications in other pain-related conditions due to its selective action on serotonin receptors .
Lasmiditan exhibits high selectivity for 5-HT1F receptors (>450-fold vs. 5-HT1B/5-HT1D receptors). This specificity prevents vasoconstriction—a limitation of triptans—by avoiding activation of 5-HT1B receptors on vascular smooth muscle [1] [9]. The 5-HT1F receptor is a Gi/o-coupled receptor inhibiting adenylate cyclase, reducing cAMP production, and modulating ion channels. Its distribution spans:
Lasmiditan’s lipophilicity (logP=3.9) enables blood-brain barrier penetration, facilitating central actions. In vitro binding assays confirm negligible affinity for dopaminergic, adrenergic, or other monoaminergic receptors, minimizing off-target effects [1] [10].
Table 1: Receptor Binding Profile of Lasmiditan
Receptor Type | Affinity (Ki, nM) | Selectivity vs. 5-HT1F |
---|---|---|
5-HT1F | 1.7 | Reference |
5-HT1B | 1053 | 619-fold lower |
5-HT1D | 1283 | 755-fold lower |
5-HT1A | 508 | 299-fold lower |
Data derived from DrugBank and receptor binding studies [1] [9]
CGRP is a pivotal neuropeptide in migraine pathogenesis, released from trigeminal neurons during attacks, promoting vasodilation, neurogenic inflammation, and pain transmission [2] [3]. Lasmiditan suppresses CGRP release through:
Experimental evidence:
This mechanism aligns with CGRP-targeting monoclonal antibodies but offers acute receptor-level modulation rather than chronic ligand depletion.
Central sensitization—characterized by hyperexcitability of second-order (TNC) and third-order (thalamic/cortical) neurons—underlies migraine chronification and allodynia. Lasmiditan modulates this via:
Key findings:
Emerging evidence links mitochondrial dysfunction to migraine pathogenesis. Lasmiditan may enhance mitochondrial quality via 5-HT1F-mediated pathways:
Table 2: Lasmiditan’s Effects on Mitochondrial Metrics in Preclinical Models
Parameter | Change vs. Control | Experimental Model |
---|---|---|
Mitochondrial area | +32% | Mouse renal cortex |
Maximal respiration rate | +41% | Renal peritubular endothelial cells |
TFAM protein expression | +2.1-fold | Renal cortex after I/R injury |
Phospho-AMPK/AMPK ratio | +3.0-fold | Renal cortex after I/R injury |
Data from mitochondrial function studies in AKI models [4] [7]
Though primarily studied in renal systems, these mechanisms may translate to neuronal mitochondria, potentially addressing energy deficits in migraineurs. 5-HT1F receptors are expressed in brain regions with high metabolic demand (e.g., thalamus), supporting this hypothesis [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8